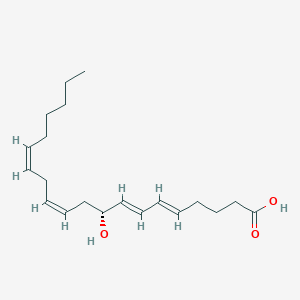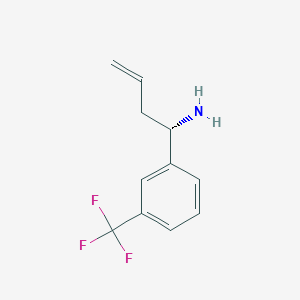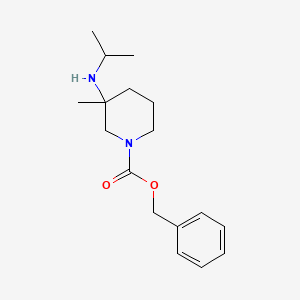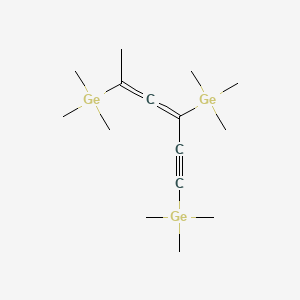
(5E,7e,9r,11z,14z)-9-hydroxy-5,7,11,14-icosatetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9®-Hydroxy-10,12-octadecadienoic acid, commonly known as 9®-Hete, is a bioactive lipid derived from linoleic acid. It is part of the hydroxyoctadecadienoic acid family and plays a significant role in various biological processes, including inflammation and cellular signaling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9®-Hete typically involves the enzymatic oxidation of linoleic acid. This process is catalyzed by lipoxygenases, which introduce a hydroperoxide group at the 9th carbon position. The hydroperoxide is then reduced to form the hydroxyl group, resulting in 9®-Hete.
Industrial Production Methods
Industrial production of 9®-Hete can be achieved through biotechnological methods, utilizing microbial or plant-based lipoxygenases. These enzymes are expressed in large-scale fermentation systems, allowing for the efficient and cost-effective production of 9®-Hete.
Analyse Chemischer Reaktionen
Types of Reactions
9®-Hete undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other bioactive lipids.
Reduction: The hydroperoxide intermediate can be reduced to form the hydroxyl group.
Esterification: It can form esters with alcohols, which may alter its biological activity.
Common Reagents and Conditions
Oxidation: Catalyzed by lipoxygenases in the presence of oxygen.
Reduction: Typically involves reducing agents such as sodium borohydride.
Esterification: Requires alcohols and acid catalysts under mild conditions.
Major Products Formed
Oxidation: Leads to the formation of various oxylipins.
Reduction: Produces 9®-Hete from its hydroperoxide precursor.
Esterification: Results in the formation of 9®-Hete esters.
Wissenschaftliche Forschungsanwendungen
9®-Hete has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic reactions.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and metabolic disorders.
Industry: Utilized in the development of bioactive lipid formulations and nutraceuticals.
Wirkmechanismus
The mechanism of action of 9®-Hete involves its interaction with specific receptors and enzymes. It modulates cellular signaling pathways by binding to peroxisome proliferator-activated receptors (PPARs) and other lipid receptors. This interaction influences gene expression and metabolic processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9(S)-Hete: Another isomer of hydroxy-10,12-octadecadienoic acid with similar biological activities.
13(S)-Hete: A hydroxylated derivative of linoleic acid with distinct signaling properties.
12(S)-Hete: A hydroxylated arachidonic acid derivative involved in inflammation.
Uniqueness
9®-Hete is unique due to its specific stereochemistry, which influences its interaction with biological targets. Its R-configuration at the 9th carbon position distinguishes it from other hydroxyoctadecadienoic acids and contributes to its specific biological functions.
Eigenschaften
Molekularformel |
C20H32O3 |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(5E,7E,9R,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9+,13-10-,17-14+/t19-/m1/s1 |
InChI-Schlüssel |
KATOYYZUTNAWSA-WKDOMESKSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C[C@H](/C=C/C=C/CCCC(=O)O)O |
Kanonische SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)

![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)

![4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B13975563.png)


